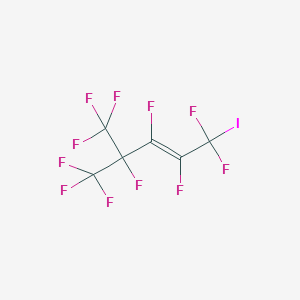

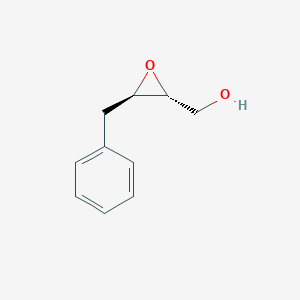

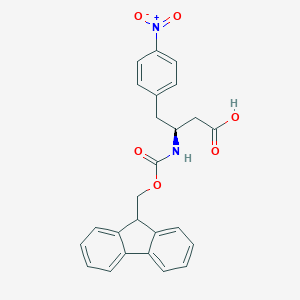

![molecular formula C14H11N3O4 B051540 7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 120101-66-8](/img/structure/B51540.png)

7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyridin-2-yl and benzo[b][1,4]oxazin-3(4H)-one, which are both well-known structures in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

A catalyst-free synthesis method has been reported for the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates, which might be related to the synthesis of the compound . This method utilizes easily accessible N-hetaryl ureas and alcohols .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of related nitro pyrido- and dipyrido[1,4]oxazines involves the reaction of 2-chloro-3,5-dinitropyridine with various o-aminophenols, followed by intramolecular substitution of the nitro group. This process leads to the formation of new heterocyclic systems, including the target compound, showcasing the versatility of nitro derivatives in generating novel molecular structures (Bastrakov et al., 2016).

Biological and Medicinal Applications

Compounds derived from 7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant biological activities. For instance, derivatives have been studied for their DNA-PK inhibition and anti-platelet activity. Among these, certain compounds demonstrated potent inhibitory effects on collagen-induced platelet aggregation and moderate to low DNA-PK inhibitory activity, indicating potential therapeutic applications in diseases related to platelet aggregation and DNA repair mechanisms (Ihmaid et al., 2012).

Antimicrobial Applications

Novel compounds incorporating the oxazine and pyridine scaffolds have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Some of these compounds have shown significant activity, highlighting the potential of these molecules as bases for developing new antimicrobial agents (Desai et al., 2017).

Herbicidal Activity

Derivatives of the compound have also been investigated for their herbicidal activity. The synthesis and evaluation of these derivatives aim at discovering new herbicides with high efficacy, broad-spectrum activity, and safety for crops. Preliminary bioassays indicate that some derivatives possess commercial levels of herbicidal activity, comparable to established protox-inhibiting herbicides, signifying their potential use in agriculture (Huang et al., 2005).

Propiedades

IUPAC Name |

7-nitro-4-(pyridin-2-ylmethyl)-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-14-9-21-13-7-11(17(19)20)4-5-12(13)16(14)8-10-3-1-2-6-15-10/h1-7H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXQKNPVJURLCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560130 |

Source

|

| Record name | 7-Nitro-4-[(pyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |

CAS RN |

120101-66-8 |

Source

|

| Record name | 7-Nitro-4-[(pyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

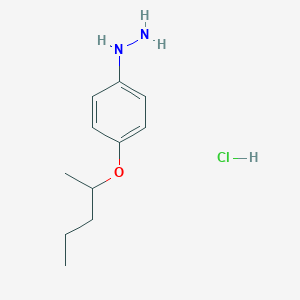

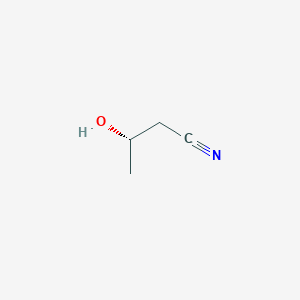

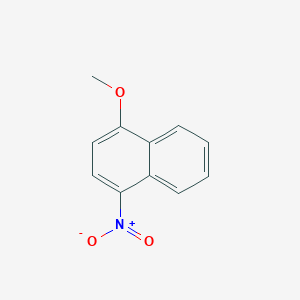

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)

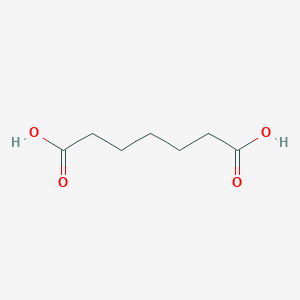

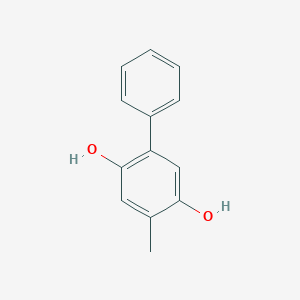

![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)